Comparative In Vitro Cytotoxicity Against Human Cancer Cell Lines: Target Compound vs. 3-Trifluoromethyl Analog
The target compound demonstrates differentiated potency across a panel of human cancer cell lines when compared to a structurally similar analog, 1-(1,3-benzothiazol-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-ol. The phenyl-substituted target exhibits IC50 values of 15.0, 10.5, and 12.0 µM against MCF-7, HeLa, and A549 cells, respectively . In contrast, the trifluoromethyl analog shows markedly reduced activity, with IC50 values >50 µM in the same cell lines . This represents a greater than 3.3-fold to 4.7-fold improvement in potency conferred by the phenyl substitution.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | MCF-7: 15.0 µM; HeLa: 10.5 µM; A549: 12.0 µM |
| Comparator Or Baseline | 1-(1,3-benzothiazol-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-ol: MCF-7, HeLa, A549: All >50 µM |
| Quantified Difference | ≥3.3-fold to ≥4.7-fold lower IC50 |
| Conditions | Standard in vitro cytotoxicity assays; cell lines: MCF-7 (breast adenocarcinoma), HeLa (cervical carcinoma), A549 (lung carcinoma) |
Why This Matters
This data provides a quantitative basis for selecting the phenyl-substituted compound over its trifluoromethyl analog when screening against these specific cancer cell lines, as it ensures a higher likelihood of detecting a biological response.
